![molecular formula C20H15ClN4O3 B2456146 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1105247-59-3](/img/structure/B2456146.png)
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Materials
The compound exhibits interesting fluorescence properties. When an electron-withdrawing group is attached to acetophenone (taking compound 5i as an example), it shows a color change from orange-red to cyan in different solvents. This property makes it suitable for use as a metal ion fluorescent probe. For instance, compound 5i demonstrates excellent selectivity for detecting silver ions (Ag⁺) .
- Antidepressants : Certain pyrazoline derivatives have been investigated as antidepressant agents .
- Antihypertensive Drugs : These compounds have shown promise as antihypertensive agents .
- Anti-Arrhythmic Agents : Pyrazoline derivatives exhibit activity in anti-arrhythmic applications .
- Antibacterial and Anticancer Properties : Some pyrazoline derivatives demonstrate antibacterial and anticancer activities .
- Anticonvulsants : These compounds have been studied for their anticonvulsant effects .
- Anti-Inflammatory Activity : Pyrazoline derivatives may have anti-inflammatory properties .
Textile Industry
Triarylpyrazoline compounds, including the compound , have been employed as fluorescent whitening agents in the textile industry .
High-Tech Applications
In recent years, pyrazoline derivatives have found applications as laser dyes and fluorescent probes in high-tech fields . Their unique properties make them valuable in various technological contexts.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of agricultural biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound might interact with its targets, leading to changes that inhibit the growth or activity of these organisms.
Biochemical Pathways
Based on the observed antibacterial and antifungal activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition .
Pharmacokinetics
In silico pharmacokinetic properties and admet (absorption, distribution, metabolic, excretion and toxicity) of similar compounds have been predicted . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The result of the compound’s action is likely the inhibition of the growth or activity of certain bacteria and fungi, as suggested by the observed antibacterial and antifungal activities of similar compounds . This could lead to molecular and cellular effects such as disruption of essential biochemical processes in these organisms.
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-27-16-7-3-4-13(11-16)17-8-9-19(26)25(23-17)12-18-22-20(24-28-18)14-5-2-6-15(21)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHRLFHMOYIHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one |
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